molecular formula C9H10F3NO B2871366 (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol CAS No. 1035490-73-3

(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B2871366
CAS No.: 1035490-73-3
M. Wt: 205.18
InChI Key: OPEIEIUCYFMKJD-QMMMGPOBSA-N
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Description

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group and the chiral center makes it a valuable intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

The primary target of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol, also known as ®-[3,5-bis(trifluoromethyl)phenyl]ethanol or ®-3,5-BTPE, is the neurokinin-1 (NK-1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in the regulation of mood and anxiety .

Mode of Action

®-3,5-BTPE interacts with the NK-1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, substance P. This prevents the transmission of pain signals and other processes mediated by the NK-1 receptor .

Biochemical Pathways

The action of ®-3,5-BTPE affects the pain signaling pathway in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, a key neurotransmitter involved in the transmission of pain signals . This leads to a reduction in perceived pain.

Pharmacokinetics

The pharmacokinetics of ®-3,5-BTPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is synthesized through a biocatalytic process involving the reduction of 3,5-bis(trifluoromethyl)acetophenone . This process could potentially influence its ADME properties.

Result of Action

The molecular and cellular effects of ®-3,5-BTPE’s action primarily involve the reduction of pain signals in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, leading to a decrease in the transmission of these signals .

Action Environment

The action, efficacy, and stability of ®-3,5-BTPE can be influenced by various environmental factors. For instance, the biocatalytic synthesis of ®-3,5-BTPE was found to be more efficient under an oxygen-deficient environment . Additionally, the use of certain solvents, such as choline chloride:trehalose, can enhance the catalytic efficiency of the biotransformation process used to produce ®-3,5-BTPE .

Biochemical Analysis

Biochemical Properties

The role of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol in biochemical reactions is primarily as a substrate for enzymatic transformations. It has been shown to interact with enzymes such as the NADH-dependent ®-stereospecific carbonyl reductase . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, facilitating the reduction of the compound .

Molecular Mechanism

The molecular mechanism of action of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol involves its interaction with enzymes at the molecular level. It binds to the active site of the enzyme, leading to enzyme activation or inhibition, and changes in gene expression .

Metabolic Pathways

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ketone can be reduced back to the alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products Formed

The major products formed from these reactions include the corresponding ketone from oxidation, the alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: The compound is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system and cancer therapy.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol
  • ®-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol
  • ®-2-amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol

Uniqueness

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the position of the trifluoromethyl group on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEIEIUCYFMKJD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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